molecular formula C18H18N4O2 B2834806 (E)-3-(furan-2-yl)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide CAS No. 2035006-83-6

(E)-3-(furan-2-yl)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide

Cat. No.: B2834806
CAS No.: 2035006-83-6
M. Wt: 322.368
InChI Key: QCKIUGFRJQENEC-VOTSOKGWSA-N
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Description

(E)-3-(furan-2-yl)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide is a synthetic organic compound characterized by its complex structure, which includes a furan ring, a pyrazole ring, and an acrylamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a hydrazine derivative with an appropriate 1,3-diketone.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a pyridine boronic acid or halide.

    Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction of a suitable precursor, such as a 1,4-dicarbonyl compound.

    Acrylamide Formation: The final step involves the formation of the acrylamide moiety through the reaction of an acrylate derivative with an amine group present on the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The pyridine and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the acrylamide moiety may produce the corresponding amine.

Scientific Research Applications

Anticancer Activity

Research indicates that (E)-3-(furan-2-yl)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide may exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation, particularly in prostate cancer cell lines.

Case Study: Prostate Cancer Cell Line

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
107520
505050

Flow cytometry analysis revealed that treated cells underwent apoptosis, indicated by increased caspase activity.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains. The presence of both the pyrazole and furan rings is believed to contribute to this activity.

Antimicrobial Activity Data

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
(E)-3...TBDTBD

Research Findings

Recent literature reviews highlight the promising pharmacological profile of compounds with similar structures:

  • Antiproliferative Effects : Studies have shown that pyrazole derivatives can inhibit cell proliferation across various cancer types, including breast and colorectal cancers.
  • Mechanistic Insights : Molecular docking studies suggest strong interactions between the compound and key protein targets involved in cancer pathways, enhancing its therapeutic potential.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, which can lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(furan-2-yl)-N-(2-(5-methyl-1H-pyrazol-1-yl)ethyl)acrylamide: Lacks the pyridine ring, which may affect its biological activity.

    (E)-3-(furan-2-yl)-N-(2-(3-pyridinyl)-1H-pyrazol-1-yl)ethyl)acrylamide: Similar structure but with variations in the substitution pattern on the pyrazole ring.

Uniqueness

The uniqueness of (E)-3-(furan-2-yl)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound (E)-3-(furan-2-yl)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies demonstrating its pharmacological potential.

Chemical Structure and Properties

The molecular formula of the compound is C22H22N4O3C_{22}H_{22}N_4O_3, with a molecular weight of approximately 394.42 g/mol. The structure features a furan ring and a pyridine moiety, which are known for their diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Furan Ring : This can be achieved through cyclization of appropriate precursors.
  • Pyridine Substitution : The furan ring is then substituted with a pyridine group using electrophilic aromatic substitution.
  • Acrylamide Formation : The final step involves the formation of the acrylamide linkage, which is crucial for biological activity.

Anticancer Properties

Recent studies have indicated that derivatives of pyrazole and furan compounds exhibit significant anticancer activities. For instance:

  • Cytotoxicity Against Cancer Cell Lines : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and DU 205 (prostate cancer) cells .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

  • Inhibition of Mycobacterium tuberculosis : Related compounds have demonstrated bactericidal activity against Mycobacterium tuberculosis, indicating that similar derivatives may also possess this activity .

Anti-inflammatory Effects

Compounds containing furan and pyrazole rings are often studied for their anti-inflammatory effects:

  • Mechanism of Action : The anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory cytokines and modulation of signaling pathways involved in inflammation .

Research Findings and Case Studies

StudyFindings
Bardajee et al. (2018)Reported synthesis of fused pyrazole derivatives showing significant cytotoxicity against cancer cell lines .
PMC Study (2021)Identified structure-activity relationships for pyrazole derivatives with anti-tuberculosis activity, suggesting a novel mode of action .
Review on Pyrazole DerivativesHighlighted the broad pharmacological activities of pyrazole compounds, including anticancer, anti-inflammatory, and antimicrobial properties .

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-14-12-17(15-4-2-8-19-13-15)21-22(14)10-9-20-18(23)7-6-16-5-3-11-24-16/h2-8,11-13H,9-10H2,1H3,(H,20,23)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKIUGFRJQENEC-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C=CC2=CC=CO2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1CCNC(=O)/C=C/C2=CC=CO2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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